molecular formula C33H29N3O5 B566215 N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester CAS No. 1003316-11-7

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester

Cat. No.: B566215
CAS No.: 1003316-11-7
M. Wt: 547.611
InChI Key: VRYCPZHBYLRWMM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • tert-Butyl carbamate group: A common protecting group for amines, enhancing solubility and stability .
  • Biphenyl scaffold: A rigid aromatic system that may facilitate interactions with hydrophobic binding pockets in biological targets.
  • Amide bond: Connects the biphenyl and benzoyl moieties, contributing to conformational rigidity.

Properties

IUPAC Name

tert-butyl N-[2-[[4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N3O5/c1-33(2,3)41-32(40)35-27-18-17-24(22-9-5-4-6-10-22)19-28(27)34-29(37)23-15-13-21(14-16-23)20-36-30(38)25-11-7-8-12-26(25)31(36)39/h4-19H,20H2,1-3H3,(H,34,37)(H,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCPZHBYLRWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester typically involves multiple steps. The process begins with the preparation of the isoindole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The biphenyl group is then attached via a Suzuki coupling reaction. Finally, the carbamic acid tert-butyl ester is formed through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester exhibit significant cytotoxicity against various cancer cell lines. A study highlighted its mechanism of action involving the inhibition of specific pathways critical for cancer cell proliferation and survival .

Antiviral Activity

Isoindole derivatives have been studied for their antiviral properties. The compound's structure allows it to interact with viral enzymes, potentially inhibiting viral replication and thus offering a therapeutic avenue for treating viral infections .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with isoindole scaffolds are being investigated for their neuroprotective effects. Preliminary studies suggest that this compound may modulate neuroinflammatory responses and promote neuronal survival .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Antiviral MechanismShowed inhibition of viral replication in vitro; further studies are needed to elucidate the exact mechanism .
Study 3NeuroprotectionIndicated potential to reduce neuroinflammation in animal models of Alzheimer's disease .

Future Research Directions

The diverse biological activities exhibited by this compound suggest several avenues for future research:

  • Mechanistic Studies : Further investigations are required to fully understand the mechanisms underlying its anticancer and antiviral activities.
  • Formulation Development : Research into the formulation of this compound for improved solubility and bioavailability could enhance its therapeutic potential.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects is essential for translating laboratory findings into clinical applications.

Mechanism of Action

The mechanism of action of N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1’-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features of Analogs:

Compound Name tert-Butyl Carbamate Biphenyl Scaffold Substituent on Benzoyl/Isoindoledione Molecular Weight Reference
Target Compound Yes Yes Isoindoledione-methyl ~500–550* -
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester Yes Yes None (free amine) 284.35
tert-Butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate Yes No Isoindoledione + aliphatic chain ~350–400*
[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic Acid tert-Butyl Ester Yes No Benzimidazole-cyclohexyl ~450–500*
[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]-carbamic Acid tert-Butyl Ester Yes No Sulfonamide + deuterated isobutyl 521.63

*Estimated based on structural analogs.

Key Observations :

  • Compounds with isoindoledione (e.g., ) prioritize aliphatic chains over aromatic systems, altering pharmacokinetic properties.

Spectroscopic and Physicochemical Comparisons

NMR Spectral Data:

  • Target Compound : Expected downfield shifts for the isoindoledione carbonyl groups (~170–175 ppm in ¹³C-NMR) and aromatic protons (6.5–8.5 ppm in ¹H-NMR) due to electron-withdrawing effects .
  • N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester: Lacks isoindoledione, resulting in simpler aromatic signals and absence of carbonyl shifts .
  • tert-Butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate : Aliphatic protons (4.5–5.5 ppm for the alkene) dominate, with isoindoledione carbonyls similar to the target compound .

Solubility and Stability:

  • The isoindoledione group in the target compound may reduce solubility in polar solvents compared to analogs with free amines (e.g., ).
  • tert-Butyl carbamate enhances stability against hydrolysis relative to methyl or ethyl carbamates .

Bioactivity Trends:

  • Biphenyl-carbamate analogs : Demonstrated roles in kinase inhibition and antimycobacterial activity, depending on substituents .
  • Isoindoledione-containing compounds : Often associated with protease inhibition or photodynamic therapy due to electron-deficient aromatic systems .
  • Nitro-substituted analogs : Exhibit enhanced antitubercular activity (e.g., ), but the target compound’s nitro-free structure may prioritize different targets.

Biological Activity

N-[3-[[4-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, pharmacokinetics, and biological activities supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an isoindole moiety, which is known for its diverse biological activities. The molecular formula is C24H24N2O4C_{24}H_{24}N_2O_4 with a molecular weight of 404.46 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound may be attributed to several mechanisms:

1. Interaction with Biological Targets:

  • The isoindole structure allows for hydrogen bonding with various biomolecules, which may modulate enzyme activities or receptor interactions.
  • Similar compounds have been shown to influence signaling pathways related to oxidative stress and inflammation.

2. Nrf2/Keap1 Pathway Modulation:

  • Research indicates that compounds targeting the Nrf2/Keap1 pathway can enhance cellular defense mechanisms against oxidative stress and inflammation, suggesting that this compound may exhibit similar properties .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

ParameterValue
Molecular Weight404.46 g/mol
SolubilitySoluble in organic solvents
BioavailabilitySubject to ongoing studies
Half-lifeNot yet determined

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to the isoindole structure:

  • In vitro Studies: Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • In vivo Studies: Animal models have demonstrated that these compounds can reduce tumor growth and enhance survival rates in cancer-bearing mice .

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity is linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses:

  • Mechanistic Insights: By targeting pathways such as NF-kB and MAPK signaling cascades, this compound may reduce inflammation in various models of chronic inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of isoindole derivatives against human breast cancer cells. The results indicated that these compounds significantly inhibited cell growth through apoptosis induction mechanisms .

Study 2: Neuroprotective Effects

Research presented in PubMed Central highlighted the neuroprotective effects of related compounds in models of Alzheimer’s disease. These compounds were found to mitigate oxidative stress and improve cognitive function in treated animals .

Q & A

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence reactivity or stability in synthetic pathways?

  • The compound contains a tert-butyl carbamate group, a 1,3-dioxoisoindole moiety , and a biphenyl backbone . The tert-butyl group enhances steric protection for the carbamate during synthesis, while the isoindole dione may participate in π-π stacking or hydrogen bonding. The biphenyl system contributes to rigidity and potential conjugation effects .
  • Methodological Insight : Use X-ray crystallography or NMR (e.g., NOESY for spatial proximity analysis) to confirm stereoelectronic interactions. For stability studies, employ accelerated degradation tests under varying pH/temperature conditions .

Q. What synthetic routes are reported for tert-butyl carbamate derivatives, and how can they be adapted for this compound?

  • A common approach involves N-alkylation using tert-butyl chloroacetate followed by non-aqueous ester cleavage (e.g., with TiCl₄) to generate carbamates . For the isoindole-benzoyl linkage, consider amide coupling (EDC/HOBt) between the benzoyl chloride and biphenylamine precursor .
  • Methodological Insight : Optimize reaction efficiency using design of experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF) and catalyst loading. Monitor intermediates via LC-MS .

Q. What safety precautions are critical when handling tert-butyl carbamates and isoindole derivatives?

  • Tert-butyl carbamates may release toxic isocyanates upon decomposition. The isoindole dione moiety can be a respiratory irritant. Use fume hoods , PPE, and inert atmosphere techniques for moisture-sensitive steps .
  • Methodological Insight : Conduct a Hazard and Operability Study (HAZOP) to identify risks in scaling up synthesis. Reference SDS data for spill containment protocols .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Use quantum chemical calculations (e.g., DFT for transition state analysis) to predict regioselectivity in amide coupling. Molecular dynamics simulations can model solvent effects on tert-butyl group stability .
  • Methodological Insight : Integrate COMSOL Multiphysics for heat/mass transfer simulations in reactor design. Validate predictions with in situ FTIR or Raman spectroscopy .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or LC-MS impurities)?

  • Contradiction Example : Discrepancies in NMR integration ratios may arise from rotameric equilibria in the biphenyl system.
  • Methodological Insight : Perform variable-temperature NMR to slow conformational exchange. For LC-MS impurities, use high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation to identify byproducts .

Q. What strategies enable the integration of computational and experimental data for reaction mechanism elucidation?

  • Apply ICReDD’s reaction path search methods , combining quantum calculations with machine learning to prioritize viable pathways. For example, predict intermediates in the isoindole-benzoyl coupling and validate with trapping experiments (e.g., using radical scavengers) .
  • Methodological Insight : Develop a feedback loop where experimental kinetic data refine computational models. Use Python-based scripts for automated data alignment between simulations and HPLC results .

Q. How to design experiments for studying the compound’s reactivity under catalytic or photolytic conditions?

  • For catalytic studies, screen Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions involving the biphenyl system. For photolysis, use UV-vis spectroscopy to monitor excitation states and radical formation .
  • Methodological Insight : Employ high-throughput screening (HTS) with microreactors to test multiple catalysts/solvents in parallel. Use EPR spectroscopy to detect radical intermediates during photolysis .

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